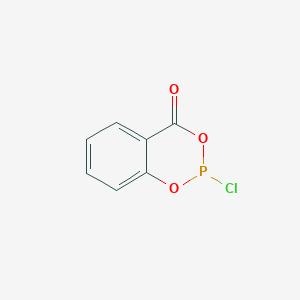

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

説明

The exact mass of the compound 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40209. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-chloro-1,3,2-benzodioxaphosphinin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClO3P/c8-12-10-6-4-2-1-3-5(6)7(9)11-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOITXUNGDUXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OP(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285003 | |

| Record name | 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5381-99-7 | |

| Record name | 5381-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2H,4H-1,3,2-benzodioxaphosphinin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one synthesis protocol

An in-depth guide to the synthesis of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, a key reagent in synthetic organic chemistry, is detailed below. This document outlines the prevalent synthesis protocol, presents relevant quantitative data, and provides visual diagrams to illustrate the experimental workflow, adhering to the highest standards for research and development professionals.

Core Synthesis Protocol

The primary and most widely documented method for the synthesis of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one involves the reaction of salicylic acid with a phosphorus-containing chlorinating agent. While several reagents can achieve this transformation, phosphorus trichloride (PCl₃) is a commonly cited reactant.

Experimental Protocol: Synthesis from Salicylic Acid and Phosphorus Trichloride

This protocol describes the reaction of salicylic acid with phosphorus trichloride to yield 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.

Materials and Equipment:

-

Salicylic acid

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (e.g., nitrogen or argon)

-

Heating mantle

-

Distillation apparatus for purification

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under an inert atmosphere to prevent moisture from reacting with the phosphorus trichloride.

-

Reagent Preparation: Suspend salicylic acid in an appropriate anhydrous solvent within the round-bottom flask.

-

Addition of Phosphorus Trichloride: Slowly add phosphorus trichloride dropwise to the stirred suspension of salicylic acid at room temperature. The reaction is exothermic, and the rate of addition should be controlled to manage the reaction temperature.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux. The reaction is typically monitored by the cessation of hydrogen chloride (HCl) gas evolution.

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The excess solvent and any volatile byproducts are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one as a solid or liquid, depending on the ambient temperature.[1][2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.

| Property | Value | Citations |

| Molecular Formula | C₇H₄ClO₃P | [2][4] |

| Molecular Weight | 202.53 g/mol | [4] |

| Appearance | Colorless to white or pale yellow crystals, powder, or fused solid | [2][3][5] |

| Melting Point | 36-40 °C | [1][3][5] |

| Boiling Point | 127-128 °C at 11 mmHg | [1][3][5] |

| Solubility | Soluble in acetonitrile, dichloromethane, tetrahydrofuran, and DMF | [1][3][5] |

| Storage Temperature | 2-8°C | [3][5] |

| Hazard Class | 8 (Corrosive) | [3] |

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one.

References

- 1. 2-CHLORO-4H-1,3,2-BENZODIOXAPHOSPHORIN-4-ONE | 5381-99-7 [chemicalbook.com]

- 2. 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, 97% 5 g | Request for Quote [thermofisher.com]

- 3. 2-CHLORO-4H-1,3,2-BENZODIOXAPHOSPHORIN-4-ONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-CHLORO-4H-1,3,2-BENZODIOXAPHOSPHORIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. chembk.com [chembk.com]

An In-Depth Technical Guide to Salicyl Chlorophosphite (CAS 5381-99-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyl chlorophosphite, identified by the CAS number 5381-99-7, is a versatile organophosphorus reagent. Also known by its systematic name, 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, and the synonym SalPCl, this compound serves as a critical building block in various synthetic applications.[1][2] Its utility is particularly pronounced in the fields of agrochemicals, materials science, and pharmaceutical development, where it functions as an efficient phosphitylating agent.[1] This technical guide provides a comprehensive overview of the core properties, synthetic applications, and safety considerations of Salicyl chlorophosphite, tailored for professionals in research and drug development.

Core Properties of Salicyl Chlorophosphite

Salicyl chlorophosphite is a solid material under standard conditions, with its appearance ranging from white to off-white or even pale yellow.[1] A summary of its key physical and chemical properties is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 5381-99-7 |

| Molecular Formula | C₇H₄ClO₃P |

| Molecular Weight | 202.53 g/mol [1] |

| Synonyms | 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, SalPCl, Salicyl phosphorochloridite[1][2] |

| PubChem ID | 237010[1] |

| MDL Number | MFCD00013353[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to orange to green powder[1] |

| Melting Point | 36-42 °C[1] |

| Boiling Point | 127-128 °C at 11 mmHg[1][3] |

| Purity | ≥ 97% (Assay by titration)[1] |

| Solubility | Slightly soluble (4.7 g/L) at 25 °C (calculated) |

Synthetic Applications

The primary utility of Salicyl chlorophosphite lies in its role as a phosphitylating agent, particularly in the synthesis of H-phosphonates. These intermediates are crucial in the production of modified nucleotides, which are often developed as antiviral or anticancer prodrugs.

General Reaction Scheme: H-Phosphonate Synthesis

Salicyl chlorophosphite reacts readily with alcohols, including protected nucleosides, to form a phosphite triester intermediate. This intermediate is then hydrolyzed to yield the corresponding H-phosphonate monoester. The overall transformation is a key step in the synthesis of nucleotide analogues.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, a key reagent in phosphorylation and phosphitylation reactions. Also known by its synonym, Salicyl chlorophosphite, this compound is of significant interest in the synthesis of nucleotides and other biologically active molecules.

Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| ¹H NMR | 7.0 - 8.2 | Multiplet | - | The four protons on the aromatic ring are expected to resonate in this region. The exact chemical shifts and coupling patterns will depend on the solvent and the specific electronic environment of each proton. |

| ¹³C NMR | 110 - 160 | - | - | Aromatic carbons will appear in this range. The carbonyl carbon is expected to be further downfield. |

| ³¹P NMR | Not available | Singlet | - | A single peak is expected due to the single phosphorus atom. PubChem indicates that a ³¹P NMR spectrum is available in SpectraBase, but the specific chemical shift is not publicly accessible. |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O (ester) stretching |

| ~1600, ~1480 | Medium-Strong | C=C aromatic ring stretching |

| ~1200 | Strong | P-O-C stretching |

| ~900-1000 | Strong | P-O stretching |

| ~500 | Medium-Strong | P-Cl stretching |

Note: The IR data is predicted based on characteristic group frequencies. PubChem indicates the availability of an FTIR spectrum, but the peak data is not provided.

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 202/204 | - | [M]⁺ (Molecular ion) with characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. |

| 167 | - | [M-Cl]⁺ |

| 139 | - | [M-Cl-CO]⁺ |

Note: The mass spectrometry data is predicted based on the molecular weight and expected fragmentation patterns.

Experimental Protocols

Synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

The primary synthetic route to 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one involves the reaction of salicylic acid with a phosphorus chlorinating agent, most commonly phosphorus trichloride (PCl₃).

Reaction Scheme:

Caption: Synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one.

Detailed Methodology:

-

Materials:

-

Salicylic acid

-

Phosphorus trichloride (PCl₃)

-

Anhydrous toluene (or other inert solvent such as dichloromethane or chloroform)

-

Inert gas (e.g., nitrogen or argon)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or connected to an inert gas line), and a dropping funnel is charged with a solution of salicylic acid in anhydrous toluene.

-

The flask is placed under an inert atmosphere.

-

Phosphorus trichloride (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

-

After the addition is complete, the reaction mixture is gently heated to reflux. The progress of the reaction can be monitored by observing the evolution of hydrogen chloride gas (which can be bubbled through a trap containing a base).

-

Once the reaction is complete (typically after 2-4 hours, or when gas evolution ceases), the mixture is cooled to room temperature.

-

The solvent and any excess PCl₃ are removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or recrystallization from a suitable solvent (e.g., a mixture of hexane and dichloromethane) to yield pure 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one.

-

Spectroscopic Analysis Workflow:

The following workflow outlines the typical process for characterizing the synthesized product.

Caption: Workflow for Spectroscopic Analysis.

Logical Relationships in Reactivity

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a versatile phosphitylating agent. Its reactivity is centered around the electrophilic phosphorus atom, which readily reacts with nucleophiles.

Caption: Reactivity Pathway with Nucleophiles.

An In-depth Technical Guide to the Physical Properties of Salicyl Chlorophosphite (SalPCl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Salicyl chlorophosphite, commonly known as SalPCl. The document details its melting and boiling points, supported by established experimental protocols for their determination. This information is critical for the handling, synthesis, and application of SalPCl in various research and development settings.

Core Physical Properties of SalPCl

SalPCl, with the CAS number 5381-99-7, is a versatile chemical reagent.[1] Its fundamental physical characteristics are summarized below, providing a baseline for its application in chemical synthesis and analysis.

| Property | Value |

| Synonyms | Salicyl chlorophosphite |

| CAS Number | 5381-99-7 |

| Molecular Formula | C₇H₄ClO₃P |

| Molecular Weight | 202.53 g/mol |

| Melting Point | 36 - 42 °C |

| Boiling Point | 127 - 128 °C at 11 mmHg |

| Appearance | White to orange to green powder |

| Purity | ≥ 97% (Assay by titration) |

Data sourced from Chem-Impex.[1]

Experimental Protocols for Physical Property Determination

The accurate determination of melting and boiling points is crucial for verifying the purity and identity of a compound. The following sections outline the standard methodologies for these measurements.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow range, typically 0.5-1.0°C. The presence of impurities generally leads to a depression and broadening of the melting point range.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered SalPCl is introduced into a thin-walled capillary tube that is sealed at one end.[2] The tube is tapped gently to pack the sample at the bottom.[2]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating bath apparatus, such as a Thiele tube or a Mel-Temp apparatus, containing a high-boiling liquid like paraffin oil.[2]

-

Heating and Observation: The heating bath is heated slowly and steadily, at a rate of approximately 2°C per minute as the melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point. For accuracy, the determination should be repeated at least twice with fresh samples.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Protocol:

-

Sample Preparation: A small volume (approximately 0.5 mL) of liquid SalPCl (if melted) is placed in a small test tube (Durham tube).[3]

-

Apparatus Setup: The small test tube is attached to a thermometer with a rubber band. A capillary tube, sealed at one end, is placed inverted (open end down) into the sample liquid.[3]

-

Heating: The entire assembly is placed into a Thiele tube containing a heating oil, ensuring the sample is below the oil level. The side arm of the Thiele tube is heated gently.[3]

-

Observation and Data Recording: As the temperature rises, a steady stream of bubbles will emerge from the inverted capillary tube.[3] Heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. It is also crucial to record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[3]

References

Stability and Storage of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as salicylchlorophosphite or Van Boom's reagent, is a highly reactive cyclic phosphitylating agent. It is extensively used in synthetic organic chemistry, particularly in the phosphorylation and phosphitylation of alcohols and the formation of H-phosphonates, which are key intermediates in nucleotide synthesis.[1][2] Its high reactivity, however, necessitates strict adherence to specific storage and handling conditions to ensure its stability and prevent degradation. This guide provides an in-depth overview of the stability profile, recommended storage conditions, and general experimental protocols for assessing the stability of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₇H₄ClO₃P | [3][4] |

| Molecular Weight | 202.53 g/mol | [3][4] |

| Appearance | White or colorless to orange to green powder, lump, or clear liquid | [1] |

| Melting Point | 36-42 °C | [1][5] |

| Boiling Point | 127-128 °C at 11 mmHg | [5] |

| Solubility | Soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide. | [6] |

| Flash Point | 113 °C (closed cup) | [5] |

Stability Profile

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a sensitive compound that is susceptible to degradation under various conditions. Its stability is primarily affected by moisture, temperature, and light.

Hydrolytic Stability

This compound is highly sensitive to water and is reported to react violently with it.[1] The presence of moisture leads to rapid hydrolysis of the phosphorus-chlorine bond, resulting in the formation of hydrochloric acid and other degradation products. This hydrolytic instability is a critical factor to consider during handling and storage.

Thermal Stability

Photostability

Exposure to light can also lead to the degradation of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one.[2] It is recommended to store the compound in light-resistant containers to minimize photodegradation.

A summary of the stability characteristics is provided in Table 2.

| Stability Factor | Qualitative Assessment | Recommended Precautions |

| Hydrolytic Stability | Highly sensitive to moisture; reacts violently with water. | Store in a dry, well-ventilated area. Keep container tightly closed. Handle under inert atmosphere (e.g., argon or nitrogen). |

| Thermal Stability | Sensitive to heat. | Store in a refrigerated, temperature-controlled environment. Avoid exposure to high temperatures. |

| Photostability | Sensitive to light. | Store in opaque or amber containers to protect from light. |

| Compatibility | Incompatible with water and strong oxidizing agents. | Avoid contact with incompatible materials. |

Recommended Storage and Handling

To ensure the long-term stability and efficacy of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, the following storage and handling guidelines should be strictly followed.

| Condition | Recommendation | References |

| Temperature | Refrigerate at 2-8°C. | [5] |

| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen). | |

| Container | Keep in a tightly closed, light-resistant container. | [2] |

| Location | Store in a cool, dry, and well-ventilated area designated for corrosive materials. The storage area should be locked. | |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and a face shield. Use a respirator if dust or mists are generated. | |

| Handling | Avoid breathing dust or mists. Wash thoroughly after handling. Handle in a chemical fume hood. |

Experimental Workflow: Phosphorylation of an Alcohol

The primary application of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is in the phosphorylation of alcohols. A general workflow for this process is illustrated below.

Experimental Protocols for Stability Assessment

Hydrolytic Stability Testing

Objective: To determine the rate of degradation in the presence of moisture.

Methodology:

-

Prepare a solution of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one in an anhydrous aprotic solvent (e.g., acetonitrile) of a known concentration.

-

Aliquots of this solution are placed in sealed vials.

-

A controlled amount of water is added to each vial.

-

The vials are maintained at a constant temperature (e.g., 25°C).

-

At specified time intervals, a vial is opened, and the reaction is quenched.

-

The remaining concentration of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

The rate of degradation can be calculated from the decrease in concentration over time.

Thermal Stability Testing

Objective: To evaluate the effect of elevated temperatures on the stability of the compound.

Methodology:

-

A sample of solid 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is placed in a sealed, inert container.

-

Multiple samples are prepared and stored at different elevated temperatures (e.g., 30°C, 40°C, 50°C) for a defined period.

-

A control sample is stored at the recommended storage temperature (2-8°C).

-

At the end of the study period, the purity of each sample is assayed by HPLC or GC and compared to the control.

-

Alternatively, techniques like Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature, and Differential Scanning Calorimetry (DSC) can identify thermal events such as melting and decomposition.

Photostability Testing

Objective: To assess the degradation of the compound upon exposure to light.

Methodology:

-

Prepare samples of the solid compound in transparent, chemically inert containers.

-

Prepare control samples by wrapping identical containers in aluminum foil to protect them from light.

-

Expose the samples and controls to a light source that provides a standardized output of both visible and ultraviolet (UV) light, as specified in ICH guideline Q1B.

-

The total illumination should be not less than 1.2 million lux hours, and the near UV energy should be not less than 200 watt hours/square meter.

-

After the exposure period, analyze the samples and controls for degradation products and loss of purity using a stability-indicating HPLC method.

-

Compare the results from the exposed samples to the dark controls to determine the extent of photodegradation.

Conclusion

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a valuable reagent in organic synthesis, but its utility is intrinsically linked to its high reactivity and consequent instability. A thorough understanding of its sensitivity to moisture, heat, and light is paramount for researchers, scientists, and drug development professionals. Strict adherence to the recommended storage and handling conditions—refrigeration, exclusion of moisture and light, and use of an inert atmosphere—will ensure the integrity and reactivity of the compound, leading to reliable and reproducible experimental outcomes. The provided general protocols for stability assessment can serve as a foundation for establishing in-house stability programs for this and other sensitive reagents.

References

- 1. 2-CHLORO-4H-1,3,2-BENZODIOXAPHOSPHORIN-4-ONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | C7H4ClO3P | CID 237010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-CHLORO-4H-1,3,2-BENZODIOXAPHOSPHORIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 5. 2-Chloro-1,3,2-benzodioxaphosphorin-4-one 95 5381-99-7 [sigmaaldrich.com]

- 6. 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, 97% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide on the Synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one and its derivatives, compounds of significant interest in medicinal chemistry and drug development due to their potential as intermediates for various pharmaceuticals. This document details the core synthesis, derivatization strategies, and presents available data on their biological activities.

Core Synthesis: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

The foundational structure, 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as salicyl chlorophosphite or Van Boom's reagent, is a versatile cyclic phosphite. It is primarily synthesized through the reaction of salicylic acid with a phosphorus chloride, typically phosphorus trichloride (PCl₃).

General Reaction Scheme:

Caption: General synthesis of the core compound.

Experimental Protocol: Synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

Materials:

-

Salicylic acid

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

A reaction flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with salicylic acid and an anhydrous solvent under an inert atmosphere.

-

The mixture is cooled in an ice bath.

-

Phosphorus trichloride is added dropwise to the stirred suspension.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete (monitoring by TLC or GC is recommended).

-

The solvent and any volatile byproducts are removed under reduced pressure.

-

The crude product is then purified, typically by vacuum distillation, to yield 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one as a solid or liquid that may crystallize upon standing.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C₇H₄ClO₃P[1] |

| Molecular Weight | 202.53 g/mol [1] |

| Melting Point | 36-40 °C |

| Boiling Point | 127-128 °C at 11 mmHg |

| Appearance | White to off-white solid or crystalline powder[2] |

| Solubility | Soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide[3] |

Synthesis of 2-Substituted-4H-1,3,2-benzodioxaphosphorin-4-one Derivatives

The chlorine atom at the 2-position of the core compound is a reactive site, readily undergoing nucleophilic substitution. This allows for the synthesis of a wide range of derivatives, primarily by reaction with alcohols (to form 2-alkoxy derivatives) and amines (to form 2-amino derivatives).

Synthesis of 2-Alkoxy Derivatives

The reaction of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one with alcohols in the presence of a base (to neutralize the HCl byproduct) yields the corresponding 2-alkoxy derivatives.

General Reaction Scheme:

References

An In-depth Technical Guide to the Reaction Mechanism of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as salicyl chlorophosphite or SalPCl, is a highly reactive cyclic phosphitylating agent. Its unique structure, incorporating a salicylic acid backbone, renders it a valuable reagent in organic synthesis, particularly in the phosphorylation and phosphitylation of nucleophiles such as alcohols and amines. This technical guide provides a comprehensive overview of the reaction mechanisms associated with the synthesis and reactivity of this compound. Detailed experimental protocols for key reactions are presented, alongside a summary of available quantitative data. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a versatile organophosphorus compound with significant applications in the synthesis of biologically active molecules, including nucleotides and phosphonate derivatives.[1][2][3] Its reactivity stems from the presence of a labile phosphorus-chlorine bond within a strained cyclic structure, making the phosphorus atom highly susceptible to nucleophilic attack. This guide will first elucidate the mechanism of its synthesis from readily available precursors and subsequently explore its reactions with common nucleophiles, providing a foundational understanding for its application in research and drug development.

Synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

The primary synthetic route to 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one involves the reaction of salicylic acid with phosphorus trichloride (PCl₃).[4]

Proposed Reaction Mechanism

The reaction is believed to proceed through a two-step intramolecular cyclization process.

Step 1: Initial Reaction with the Carboxylic Acid Group

The reaction is initiated by the nucleophilic attack of the carboxylic acid oxygen of salicylic acid on the electrophilic phosphorus atom of PCl₃. This is followed by the elimination of a molecule of hydrogen chloride (HCl), forming a dichlorophosphite intermediate.

Step 2: Intramolecular Cyclization

The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the phosphorus center and displacing a second chloride ion. This results in the formation of the stable six-membered ring of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one and the elimination of another molecule of HCl.

Caption: Proposed synthesis pathway of the title compound.

Experimental Protocol: Synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

-

Materials: Salicylic acid, Phosphorus trichloride, dry toluene (or other inert solvent).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of salicylic acid in dry toluene is prepared.

-

The solution is cooled in an ice bath.

-

Phosphorus trichloride is added dropwise to the stirred solution under a nitrogen atmosphere.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux.

-

The reaction is monitored for the cessation of HCl gas evolution.

-

The solvent is removed under reduced pressure.

-

The crude product can be purified by distillation under high vacuum.

-

-

Quantitative Data: While specific yields can vary based on reaction scale and conditions, yields are generally reported to be moderate to good.

| Reactant 1 | Reactant 2 | Product | Typical Yield |

| Salicylic Acid | PCl₃ | 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | 60-80% (estimated) |

Reactions with Nucleophiles

The P-Cl bond in 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is highly susceptible to cleavage by nucleophiles, making it an excellent phosphitylating agent.

Reaction with Alcohols

The reaction with alcohols leads to the formation of 2-alkoxy-4H-1,3,2-benzodioxaphosphorin-4-ones. This reaction is fundamental to its use in the synthesis of phosphite esters and, subsequently, phosphates.

The reaction proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of the alcohol's oxygen atom attacks the electrophilic phosphorus atom, leading to the formation of a trigonal bipyramidal intermediate. The chloride ion is then expelled as a leaving group, and a proton is lost from the oxonium ion intermediate, typically facilitated by a mild base (e.g., pyridine, triethylamine) to neutralize the generated HCl.

Caption: Mechanism of reaction with alcohols.

-

Materials: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, alcohol, dry aprotic solvent (e.g., THF, dichloromethane), and a non-nucleophilic base (e.g., pyridine or triethylamine).

-

Procedure:

-

A solution of the alcohol and the base in the dry solvent is prepared in a flask under an inert atmosphere.

-

The solution is cooled in an ice bath.

-

A solution of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one in the same solvent is added dropwise.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The resulting salt (e.g., pyridinium hydrochloride) is removed by filtration.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

-

-

Quantitative Data:

| Nucleophile (Alcohol) | Product | Reported Yield |

| Ethanol | 2-Ethoxy-4H-1,3,2-benzodioxaphosphorin-4-one | Data not readily available |

| Methanol | 2-Methoxy-4H-1,3,2-benzodioxaphosphorin-4-one | Data not readily available |

| Isopropanol | 2-Isopropoxy-4H-1,3,2-benzodioxaphosphorin-4-one | Data not readily available |

Note: While this reaction is widely used, specific yield data for a range of simple alcohols is not consistently reported in readily accessible literature.

Reaction with Amines

The reaction with primary or secondary amines yields 2-amino-4H-1,3,2-benzodioxaphosphorin-4-one derivatives.

Similar to the reaction with alcohols, the mechanism involves the nucleophilic attack of the amine nitrogen on the phosphorus atom. A trigonal bipyramidal intermediate is formed, followed by the elimination of the chloride ion. A second equivalent of the amine or an added non-nucleophilic base deprotonates the resulting ammonium salt to give the final product.

References

- 1. 1. Propose a mechanism for the acid-catalyzed reaction of salicyl... | Study Prep in Pearson+ [pearson.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-CHLORO-4H-1,3,2-BENZODIOXAPHOSPHORIN-4-ONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-CHLORO-4H-1,3,2-BENZODIOXAPHOSPHORIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, a key reagent in synthetic organic chemistry.

Chemical Identity and Properties

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as Salicyl chlorophosphite or SalPCl, is a cyclic phosphorochloridite derived from salicylic acid. It is a versatile reagent primarily used for the phosphorylation and phosphitylation of alcohols and in the synthesis of H-phosphonates, which are crucial intermediates in the preparation of nucleotides and their analogs.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 5381-99-7 |

| Molecular Formula | C₇H₄ClO₃P |

| IUPAC Name | 2-chloro-1,3,2-benzodioxaphosphinin-4-one |

| Synonyms | Salicyl chlorophosphite, SalPCl |

| InChI Key | BVOITXUNGDUXRW-UHFFFAOYSA-N |

| SMILES | ClP1OC(=O)c2ccccc2O1 |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 202.53 g/mol |

| Appearance | Colorless to white to pale yellow crystals, powder, or fused solid |

| Melting Point | 36-40 °C (lit.) |

| Boiling Point | 127-128 °C at 11 mmHg (lit.) |

| Solubility | Soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide. Reacts violently with water. |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Safety and Hazard Information

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |

| Flammable Solids | 1 | H228: Flammable solid. |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation. |

Signal Word: Danger

Hazard Pictograms:

-

GHS05: Corrosion

-

GHS02: Flame

Precautionary Statements

Prevention:

-

P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P370 + P378: In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases if working in a poorly ventilated area or if dust is generated.

Storage Conditions

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep container tightly closed and sealed until ready for use.

-

This compound is moisture-sensitive; store under an inert atmosphere (e.g., argon or nitrogen).

-

Store at refrigerated temperatures (2-8°C).

-

Incompatible with water and strong oxidizing agents.

Experimental Protocols

Note: These are representative protocols and may require optimization based on the specific substrate and reaction scale.

Synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one from Salicylic Acid

This procedure outlines the synthesis of the title compound from salicylic acid and phosphorus trichloride.

Materials:

-

Salicylic acid

-

Phosphorus trichloride (PCl₃)

-

Anhydrous toluene (or other inert solvent)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a solution of salicylic acid in anhydrous toluene.

-

Stir the mixture and slowly add phosphorus trichloride (approximately 1.1 equivalents) dropwise from the dropping funnel at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and any unreacted PCl₃ under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one as a solid or oil that solidifies upon cooling.

Caption: Synthesis of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one.

General Protocol for the Phosphorylation of an Alcohol

This protocol describes a general method for using 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one to phosphorylate a primary or secondary alcohol.

Materials:

-

Alcohol substrate

-

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

-

Anhydrous pyridine (or other suitable non-protic base)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Iodine (I₂)

-

Water

Procedure:

-

Dissolve the alcohol substrate and anhydrous pyridine (approximately 1.2 equivalents) in anhydrous DCM or THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (approximately 1.1 equivalents) in the same anhydrous solvent.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture back to 0 °C.

-

Prepare a solution of iodine (approximately 1.5 equivalents) in a mixture of the reaction solvent and water.

-

Slowly add the iodine solution to the reaction mixture and stir for 30-60 minutes.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for the phosphorylation of an alcohol.

First Aid Measures

-

General Advice: Immediate medical attention is required. Show the safety data sheet to the doctor in attendance.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove and wash contaminated clothing before reuse. Immediate medical attention is required.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Immediate medical attention is required.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Reacts violently with water. Emits toxic fumes under fire conditions (carbon oxides, hydrogen chloride gas, oxides of phosphorus).

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Evacuate personnel to safe areas. Ensure adequate ventilation.

-

Environmental Precautions: Should not be released into the environment.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Do not expose spill to water. Avoid dust formation.

This guide is intended for use by qualified individuals trained in chemical handling. It is not a substitute for a comprehensive risk assessment. Always consult the most current Safety Data Sheet (SDS) before use.

An In-depth Technical Guide to the Solubility of Salicyl Chlorophosphite in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of salicyl chlorophosphite (also known as 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one), a reactive phosphorus compound utilized in various synthetic applications, including the formation of H-phosphonates and the phosphorylation of alcohols. Understanding its solubility and stability in different organic solvents is critical for reaction optimization, purification, and handling.

Core Concepts: Solubility and Reactivity

Salicyl chlorophosphite is a reactive molecule susceptible to solvolysis, particularly by protic solvents. Its solubility profile is therefore intrinsically linked to its chemical stability. The phosphorus(III) center is electrophilic and readily attacked by nucleophiles such as water and alcohols, leading to decomposition. Consequently, aprotic solvents are generally required for reactions involving this reagent.

Qualitative and Quantitative Solubility Data

The solubility of salicyl chlorophosphite has been qualitatively described in several aprotic organic solvents. Quantitative data, however, is limited in publicly available literature. The following table summarizes the available information.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at 25 °C) |

| Acetonitrile | Polar Aprotic | Soluble[1][2][3] | Data not available |

| Dichloromethane | Polar Aprotic | Soluble[1][2][3] | Data not available |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble[1][2][3] | Data not available |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble[1][2][3] | Data not available |

| Water | Polar Protic | Slightly soluble (reactive) | ~4.7 g/L |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Reactive | Not applicable due to reactivity |

Note: The quantitative solubility in water should be interpreted with caution as salicyl chlorophosphite reacts with water. This value may represent a combination of dissolution and subsequent hydrolysis.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a reactive compound like salicyl chlorophosphite in an organic solvent. This method is adapted from standard laboratory procedures for solubility assessment.

Objective: To determine the approximate solubility of salicyl chlorophosphite in a given anhydrous aprotic organic solvent at a specific temperature.

Materials:

-

Salicyl chlorophosphite (high purity)

-

Anhydrous organic solvent of interest (e.g., acetonitrile, dichloromethane, THF, DMF)

-

Small, dry glass vials with screw caps or septa

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Gas-tight syringes or cannulas for solvent transfer

-

Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

Procedure:

-

Preparation: Under an inert atmosphere, accurately weigh a small amount of salicyl chlorophosphite (e.g., 10 mg) into a dry vial containing a small stir bar.

-

Solvent Addition: Using a gas-tight syringe, add a precise, small volume of the anhydrous organic solvent (e.g., 0.1 mL) to the vial.

-

Dissolution Attempt: Cap the vial and stir the mixture vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 10-15 minutes). Observe if the solid completely dissolves.

-

Incremental Solvent Addition: If the solid does not dissolve, continue to add small, precise volumes of the solvent incrementally (e.g., 0.1 mL at a time), stirring thoroughly after each addition.

-

Endpoint Determination: The endpoint is reached when the solid completely dissolves, resulting in a clear solution. Record the total volume of solvent added.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of Salicyl Chlorophosphite (g)) / (Total Volume of Solvent (L))

-

Confirmation (Optional): To confirm saturation, a small additional amount of salicyl chlorophosphite can be added to the solution. If it does not dissolve, the solution is saturated.

Safety Precautions:

-

Salicyl chlorophosphite is corrosive and moisture-sensitive. Handle it in a dry, inert atmosphere.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

Logical Relationships and Incompatibilities

The solubility and utility of salicyl chlorophosphite are dictated by the nature of the solvent. The key distinction is between aprotic and protic solvents.

This diagram illustrates the fundamental relationship between solvent type and the outcome when mixed with salicyl chlorophosphite. Aprotic solvents provide a stable medium for its dissolution and subsequent use in chemical synthesis, while protic solvents lead to its decomposition. This is a critical consideration for any experimental design involving this reagent.

References

Methodological & Application

Application Notes and Protocols for the Phosphorylation of Primary Alcohols using 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as salicyl chlorophosphite (SalPCl), is a highly reactive cyclic phosphitylating agent. Its utility in synthetic organic chemistry, particularly in the phosphorylation of alcohols and the formation of H-phosphonates, makes it a valuable reagent in pharmaceutical development and the synthesis of nucleotides.[1] This document provides detailed application notes and experimental protocols for the phosphorylation of primary alcohols using this reagent, based on established methodologies. The primary protocol described is adapted from the work of Ludwig and Eckstein in their synthesis of nucleoside 5'-triphosphates, which demonstrates a robust method for the phosphorylation of primary hydroxyl groups.[2]

Reaction Principle

The phosphorylation of a primary alcohol using 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one proceeds through a two-step process. The first step involves the reaction of the alcohol with the phosphitylating agent to form a phosphite triester intermediate. This intermediate is then oxidized and subsequently hydrolyzed to yield the desired phosphate monoester. The cyclic nature of the reagent offers high reactivity and facilitates the reaction.[1]

Experimental Protocols

General Considerations

-

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen).

-

All solvents and reagents should be anhydrous.

-

Reactions should be monitored by thin-layer chromatography (TLC) or an appropriate analytical technique to determine completion.

Protocol 1: Phosphorylation of a Primary Alcohol (Adapted from Ludwig & Eckstein, 1989)

This protocol is adapted from the method used for the phosphorylation of the 5'-hydroxyl group of nucleosides.[2]

Materials:

-

Primary alcohol

-

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

-

Anhydrous pyridine

-

Tributylammonium pyrophosphate in anhydrous DMF

-

Iodine in anhydrous pyridine

-

Aqueous sodium sulfite or sodium thiosulfate solution

-

Anhydrous diethyl ether or other suitable organic solvent

-

Anion exchange resin (e.g., DEAE-Sephadex)

Procedure:

-

Phosphitylation:

-

Dissolve the primary alcohol (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (1.1 equivalents) in anhydrous dioxane or THF dropwise with stirring under an inert atmosphere.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours.

-

-

Formation of the Phosphotriester:

-

In a separate flask, prepare a solution of tributylammonium pyrophosphate (1.5 equivalents) in anhydrous DMF.

-

Add the pyrophosphate solution to the reaction mixture from step 1.

-

Stir the mixture vigorously for 3-4 hours at room temperature.

-

-

Oxidation:

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of iodine (2 equivalents) in anhydrous pyridine.

-

Continue stirring for 15-20 minutes.

-

-

Work-up and Isolation:

-

Quench the reaction by adding a few drops of aqueous sodium sulfite or sodium thiosulfate solution until the red-brown color of iodine disappears.

-

Concentrate the reaction mixture under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual pyridine.

-

Dissolve the residue in a minimal amount of water and purify by anion-exchange chromatography (e.g., DEAE-Sephadex column) using a suitable buffer gradient (e.g., triethylammonium bicarbonate).

-

Lyophilize the appropriate fractions to obtain the phosphate product.

-

Data Presentation

The following table summarizes representative data for the phosphorylation of nucleosides, which contain primary hydroxyl groups, using the described methodology. This data can serve as a reference for expected yields with other primary alcohols.

| Nucleoside (Primary Alcohol Source) | Product | Yield (%) | Reference |

| Thymidine | Thymidine 5'-triphosphate | 85 | [2] |

| Uridine | Uridine 5'-triphosphate | 82 | [2] |

| Guanosine | Guanosine 5'-triphosphate | 75 | [2] |

| Adenosine | Adenosine 5'-triphosphate | 88 | [2] |

Visualizations

Reaction Pathway

Caption: General reaction pathway for the phosphorylation of a primary alcohol.

Experimental Workflow

Caption: Step-by-step experimental workflow for phosphorylation.

Safety Information

-

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is corrosive and water-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Pyridine is a flammable and toxic liquid. Use in a well-ventilated area.

-

Iodine is a corrosive solid. Avoid inhalation of vapors and contact with skin.

Conclusion

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a versatile and efficient reagent for the phosphorylation of primary alcohols. The provided protocol, adapted from established literature, offers a reliable method for obtaining phosphate monoesters. This methodology is particularly relevant for the synthesis of biologically important molecules, including nucleotides and phosphorylated drug candidates. Researchers should adhere to strict anhydrous conditions and appropriate safety precautions when utilizing this reagent.

References

Application Notes and Protocols for H-Phosphonate Synthesis using Salicyl Chlorophosphite

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of H-phosphonate monoesters from alcoholic starting materials using salicyl chlorophosphite as the phosphitylating agent. H-phosphonates are versatile intermediates in the synthesis of modified oligonucleotides, nucleotide prodrugs, and other organophosphorus compounds of interest in drug development and biomedical research.

Introduction

The H-phosphonate chemistry offers a robust and efficient method for the formation of phosphorus-containing compounds. Salicyl chlorophosphite (2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one) is a cyclic phosphitylating reagent that reacts with alcohols to form an intermediate salicyl phosphite ester. Subsequent hydrolysis yields the desired H-phosphonate monoester. This method is advantageous due to the reactivity of salicyl chlorophosphite and the often straightforward purification of the resulting H-phosphonate products. These H-phosphonate monoesters are key building blocks for the synthesis of various biologically active molecules, including antiviral and anticancer pronucleotides.

Reaction Principle

The synthesis proceeds in two main steps:

-

Phosphitylation: The alcohol's hydroxyl group attacks the phosphorus atom of salicyl chlorophosphite, displacing the chloride and forming a salicyl phosphite triester intermediate.

-

Hydrolysis: The intermediate is then hydrolyzed, typically with aqueous base or water, to cleave the salicyl group and generate the H-phosphonate monoester.

Experimental Protocol

This protocol provides a general procedure for the synthesis of an H-phosphonate monoester from a primary alcohol. The reaction conditions may require optimization for different substrates, particularly for secondary, tertiary, or sterically hindered alcohols.

Materials and Equipment

-

Reagents:

-

Alcohol (e.g., a protected nucleoside, amino acid derivative, or other primary alcohol)

-

Salicyl chlorophosphite (2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5) or saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether or ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

-

-

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles

-

Inert atmosphere setup (e.g., nitrogen or argon line with manifold)

-

Ice bath

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glassware for column chromatography

-

NMR spectrometer

-

Detailed Synthesis Procedure

-

Preparation: Dry all glassware thoroughly in an oven and cool under a stream of inert gas before use. Ensure all solvents and reagents are anhydrous.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq). Dissolve the alcohol in anhydrous pyridine (e.g., 0.1-0.2 M solution).

-

Phosphitylation: Cool the solution to 0 °C in an ice bath. Add a solution of salicyl chlorophosphite (1.1-1.2 eq) in anhydrous DCM or THF dropwise to the stirred alcohol solution over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 10:1 DCM:methanol eluent system). The reaction is typically complete within 1-3 hours.

-

Hydrolysis: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Slowly add 1 M TEAB buffer or saturated aqueous NaHCO₃ solution (an excess, e.g., 5-10 eq relative to the salicyl chlorophosphite) to quench the reaction and hydrolyze the intermediate. Stir vigorously for 30-60 minutes.

-

Work-up: Transfer the mixture to a separatory funnel. Dilute with DCM or ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude H-phosphonate monoester can be purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product. A gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) is often effective.

Data Presentation

Table 1: Typical Reaction Parameters and Yields

| Substrate Type | Stoichiometry (Alcohol:Salicyl Chlorophosphite) | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary Alcohol | 1 : 1.1 | Pyridine/DCM | 0 to RT | 1 - 3 | 70 - 90 |

| Nucleoside (5'-OH) | 1 : 1.2 | Pyridine/THF | 0 to RT | 2 - 4 | 65 - 85 |

| Amino Acid (OH) | 1 : 1.2 | Pyridine/DCM | 0 to RT | 2 - 4 | 60 - 80 |

Yields are approximate and can vary significantly based on the specific substrate and purification efficiency.

Table 2: Representative Spectroscopic Data for H-Phosphonate Monoesters

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| ³¹P NMR | 1 to 10 | Doublet | ¹JP-H = 600 - 750 | The large one-bond coupling to the phosphonate proton is characteristic. |

| ¹H NMR | 6.5 to 8.0 | Doublet | ¹JH-P = 600 - 750 | This is the signal for the proton directly attached to the phosphorus atom. |

Visualizations

Application of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one in Nucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as salicylchlorophosphite or Van Boom's reagent, is a highly efficient phosphitylating agent widely employed in the chemical synthesis of nucleoside 5'-triphosphates and their analogs.[1][2] This reagent offers a robust and versatile method, often referred to as the Ludwig-Eckstein method, for the preparation of a diverse range of modified and unmodified nucleotides.[3][4] Its primary advantage lies in the clean and high-yielding conversion of nucleosides to their corresponding 5'-triphosphates in a one-pot reaction, minimizing the formation of byproducts and simplifying purification.[4][5][6] This makes it an invaluable tool in the development of therapeutic oligonucleotides, diagnostic probes, and for studying various biological processes involving nucleotides.

This application note provides detailed protocols for the synthesis of nucleoside 5'-triphosphates using 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, along with quantitative data for representative syntheses and diagrams illustrating the reaction workflow.

Key Applications

The primary application of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one in nucleotide synthesis is the conversion of a nucleoside's 5'-hydroxyl group into a triphosphate moiety. This methodology is applicable to a wide array of nucleosides, including:

-

Naturally occurring ribonucleosides and deoxyribonucleosides: (e.g., adenosine, guanosine, cytidine, uridine, thymidine).

-

Modified nucleosides: This includes modifications on the sugar, base, or both, which are crucial for the development of therapeutic agents like antisense oligonucleotides and siRNAs.[6]

-

Labeled nucleosides: For the introduction of reporter groups such as fluorescent dyes or biotin for diagnostic and research applications.

Principle of the Method (Ludwig-Eckstein Approach)

The synthesis proceeds via a three-step, one-pot reaction. First, the 5'-hydroxyl group of a suitably protected or unprotected nucleoside reacts with 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one to form a reactive phosphite triester intermediate. This intermediate is then reacted with pyrophosphate to form a cyclic triphosphite. Finally, oxidation of the cyclic intermediate, typically with iodine or other oxidizing agents, followed by hydrolysis, yields the desired nucleoside 5'-triphosphate.[4]

Caption: General reaction pathway for nucleotide synthesis.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various nucleoside 5'-triphosphates using the Ludwig-Eckstein method. Yields are typically determined by UV-spectroscopy after purification.

| Nucleoside | Product | Yield (%) | Purity (by HPLC) | Reference |

| 2'-Deoxythymidine | dTTP | 85-95 | >95% | [5] |

| 2'-Deoxyadenosine | dATP | 80-90 | >95% | [5] |

| 2'-Deoxycytidine | dCTP | 82-92 | >95% | [5] |

| 2'-Deoxyguanosine | dGTP | 75-85 | >95% | [5] |

| Uridine | UTP | 80-90 | >95% | [6] |

| 2'-O-Methyluridine | 2'-O-Me-UTP | 70-80 | >95% | [6] |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Nucleoside 5'-Triphosphates

This protocol is a generalized procedure based on the Ludwig-Eckstein method and can be adapted for various nucleosides.[6]

Materials:

-

Nucleoside (e.g., 2'-deoxythymidine)

-

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (Salicylchlorophosphite)

-

Tributylammonium pyrophosphate (as a solution in anhydrous DMF)

-

Tributylamine

-

Pyridine (anhydrous)

-

1,4-Dioxane (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

-

Iodine (I₂) solution (0.1 M in pyridine/water 98:2 v/v)

-

Sodium sulfite solution (aqueous)

-

Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

-

Diethyl ether

-

Methanol

Procedure:

-

Preparation of the Nucleoside Solution:

-

Dry the nucleoside (0.1 mmol) by co-evaporation with anhydrous pyridine and then dissolve it in a mixture of anhydrous pyridine (0.2 mL) and anhydrous 1,4-dioxane (0.4 mL) under an argon atmosphere.

-

-

Phosphitylation:

-

Add 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (0.11 mmol) to the nucleoside solution.

-

Stir the reaction mixture at room temperature for 30-45 minutes. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

-

Pyrophosphate Addition:

-

In a separate flask, prepare a solution of tributylammonium pyrophosphate (0.13 mmol) in anhydrous DMF (0.17 mL) and add freshly distilled tributylamine (58 µL).

-

Add this pyrophosphate solution to the reaction mixture from step 2.

-

Stir for an additional 30-60 minutes at room temperature.

-

-

Oxidation:

-

Cool the reaction mixture to 0 °C.

-

Add the 0.1 M iodine solution dropwise until a stable brown color persists.

-

Stir the reaction for 30 minutes at room temperature.

-

-

Quenching and Work-up:

-

Quench the excess iodine by adding aqueous sodium sulfite solution until the brown color disappears.

-

Add water (10 mL) and wash the mixture with diethyl ether (3 x 10 mL).

-

Concentrate the aqueous layer under reduced pressure.

-

-

Purification:

-

The crude product is purified by anion-exchange chromatography (e.g., DEAE-Sephadex) using a linear gradient of TEAB buffer (0.1 M to 1.0 M).

-

Monitor the fractions by UV-spectroscopy and pool the fractions containing the desired triphosphate.

-

Lyophilize the pooled fractions to obtain the nucleoside 5'-triphosphate as a triethylammonium salt.

-

References

- 1. WO2012024625A2 - Novel synthesis of nucleoside 5'-triphosphates and their derivatives - Google Patents [patents.google.com]

- 2. Rapid and efficient synthesis of nucleoside 5'-0-(1-thiotriphosphates), 5'-triphosphates and 2',3'-cyclophosphorothioates using 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nucleoside Triphosphates - From Synthesis to Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one as a reagent in Suzuki-Miyaura coupling

Application Notes and Protocols: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

For Researchers, Scientists, and Drug Development Professionals

Topic: 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one as a Reagent

Initial Assessment: A comprehensive review of available scientific literature and chemical databases indicates that 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is not documented as a reagent or ligand in Suzuki-Miyaura coupling reactions. Its established and primary application lies in its role as a powerful phosphorylating and phosphitylating agent. This document provides detailed information on its established applications, properties, and relevant protocols.

Established Applications: Phosphorylation and Phosphitylation

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, also known as salicylchlorophosphite or Van Boom's reagent, is a highly reactive cyclic phosphitylating agent.[1][2] Its utility is prominent in the synthesis of nucleotides and other organophosphorus compounds. Key applications include:

-

Phosphorylation and Phosphitylation of Alcohols: The reagent readily reacts with alcohols to form phosphite esters, which can be subsequently oxidized to phosphates.[1]

-

Formation of H-Phosphonates: It is utilized in the synthesis of H-phosphonates, which are crucial intermediates in the chemical synthesis of oligonucleotides.[1]

-

Nucleoside Triphosphate Synthesis: The reagent is employed in the synthesis of nucleoside triphosphates through reaction with acyl-protected nucleosides.

The cyclic nature of the reagent contributes to faster coupling rates compared to its acyclic counterparts.[1]

Properties of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

A summary of the key chemical and physical properties of the reagent is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5381-99-7 | [1][3] |

| Molecular Formula | C₇H₄ClO₃P | [1][3][4] |

| Molecular Weight | 202.53 g/mol | [1][3][4] |

| Appearance | White or colorless to orange to green solid | [1][2] |

| Melting Point | 36-40 °C (lit.) | [1] |

| Boiling Point | 127-128 °C/11 mmHg (lit.) | [1] |

| Solubility | Soluble in acetonitrile, dichloromethane, tetrahydrofuran, and dimethylformamide | [1][5] |

| Stability | Water sensitive | [1] |

Experimental Protocol: General Phosphitylation of an Alcohol

This protocol provides a general procedure for the phosphitylation of a primary alcohol using 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one. Reaction conditions may require optimization based on the specific substrate.

Materials:

-

2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one

-

Anhydrous alcohol substrate

-

Anhydrous, non-protic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Anhydrous base (e.g., triethylamine, pyridine)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet.

-

Reagent Preparation: Dissolve the anhydrous alcohol (1.0 eq) and the anhydrous base (1.1 eq) in the anhydrous solvent under an inert atmosphere.

-

Addition of Phosphitylating Agent: Slowly add a solution of 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one (1.05 eq) in the anhydrous solvent to the stirred alcohol solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or an appropriate analytical technique.

-

Workup: Upon completion, filter the reaction mixture to remove the salt byproduct (e.g., triethylammonium chloride). The filtrate containing the phosphitylated product can be used directly for the next step (e.g., oxidation) or purified by chromatography.

Diagram of Phosphitylation Workflow:

Caption: Experimental workflow for the phosphitylation of an alcohol.

Context: The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[6][7] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[6]

A critical component of the Suzuki-Miyaura reaction is the ligand that coordinates to the palladium catalyst. Phosphine ligands are commonly employed to stabilize the palladium center, enhance its reactivity, and influence the outcome of the reaction.[6] These ligands are typically electron-rich and sterically bulky, properties that facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[6][7]

While 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one is a phosphorus-containing compound, its reactivity is dominated by the labile P-Cl bond, making it an excellent phosphitylating agent but not a suitable stabilizing ligand for a palladium catalyst in a Suzuki-Miyaura coupling. The phosphorus center in this reagent is highly electrophilic, whereas phosphine ligands for catalysis are nucleophilic.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: General catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. 2-CHLORO-4H-1,3,2-BENZODIOXAPHOSPHORIN-4-ONE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | 5381-99-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-CHLORO-4H-1,3,2-BENZODIOXAPHOSPHORIN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 4. 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one | C7H4ClO3P | CID 237010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4H-1,3,2-benzodioxaphosphorin-4-one, 97% | Fisher Scientific [fishersci.ca]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Heck Reaction Protocol Utilizing a Benzodioxaphosphorinone-Based Ligand: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract